(Carboxymethyl)dimethyl(3-((1-oxoundecenyl)amino)propyl)ammonium hydroxide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Carboxymethyl)dimethyl(3-((1-oxoundecenyl)amino)propyl)ammonium hydroxide typically involves the reaction of undecylenic acid with dimethylaminopropylamine to form undecylenamidopropylamine. This intermediate is then reacted with chloroacetic acid to produce the final compound .
Industrial Production Methods
Industrial production methods focus on optimizing reaction conditions to ensure high yield and purity. The process involves controlling the amounts of amine and chloroacetic acid to minimize residual content. The reaction is typically carried out in aqueous solution at controlled temperatures and pH levels .
Chemical Reactions Analysis
Types of Reactions
(Carboxymethyl)dimethyl(3-((1-oxoundecenyl)amino)propyl)ammonium hydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxides, while substitution reactions can yield various substituted derivatives .
Scientific Research Applications
(Carboxymethyl)dimethyl(3-((1-oxoundecenyl)amino)propyl)ammonium hydroxide has a wide range of scientific research applications:
Chemistry: Used as an emulsifying and dispersing agent in various chemical formulations.
Biology: Employed in biological research for its mild surfactant properties, which help in cell lysis and protein extraction.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Widely used in personal care products, industrial cleaning agents, and textile processing for its antistatic and foaming properties
Mechanism of Action
The mechanism of action of (Carboxymethyl)dimethyl(3-((1-oxoundecenyl)amino)propyl)ammonium hydroxide involves its surfactant properties. It reduces surface tension, allowing it to emulsify and disperse various substances. The compound interacts with molecular targets such as cell membranes, leading to cell lysis and protein extraction. Its antistatic properties are due to its ability to neutralize static charges on surfaces .
Comparison with Similar Compounds
Similar Compounds
Cocamidopropyl betaine: Another zwitterionic surfactant with similar emulsifying and foaming properties.
Lauramidopropyl betaine: Similar in structure and function, used in personal care products.
Myristamidopropyl betaine: Also a zwitterionic surfactant with comparable applications
Uniqueness
(Carboxymethyl)dimethyl(3-((1-oxoundecenyl)amino)propyl)ammonium hydroxide is unique due to its specific structure, which provides excellent emulsifying, dispersing, and antistatic properties. Its ability to reduce the irritation of other surfactants makes it particularly valuable in personal care products .
Properties
CAS No. |
98510-75-9 |
---|---|
Molecular Formula |
C18H36N2O4 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
carboxymethyl-dimethyl-[3-[[(E)-undec-2-enoyl]amino]propyl]azanium;hydroxide |
InChI |
InChI=1S/C18H34N2O3.H2O/c1-4-5-6-7-8-9-10-11-13-17(21)19-14-12-15-20(2,3)16-18(22)23;/h11,13H,4-10,12,14-16H2,1-3H3,(H-,19,21,22,23);1H2/b13-11+; |
InChI Key |
TZMYYOAPCCYLJP-BNSHTTSQSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/C(=O)NCCC[N+](C)(C)CC(=O)O.[OH-] |
Canonical SMILES |
CCCCCCCCC=CC(=O)NCCC[N+](C)(C)CC(=O)O.[OH-] |
Origin of Product |
United States |
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